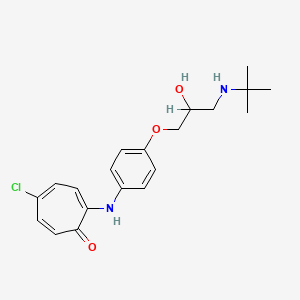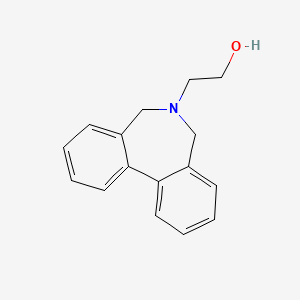
O-Mustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was developed in England in the 1930s as a thickener for mustard gas to make it more persistent when used in warm climates . A mixture of 60% sulfur mustard and 40% O-Mustard also has a lower freezing point than pure sulfur mustard, and was given the code name HT . This compound is a Schedule I substance under the Chemical Weapons Convention .
Vorbereitungsmethoden
The synthesis of O-Mustard involves the reaction of 2-chloroethyl sulfide with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain the reaction equilibrium .
Analyse Chemischer Reaktionen
O-Mustard undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
O-Mustard has been extensively studied for its applications in various fields:
Wirkmechanismus
O-Mustard exerts its effects through alkylation of DNA and proteins . The compound forms highly reactive intermediates that can covalently bind to nucleophilic sites on DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The molecular targets include guanine and cytosine bases in DNA .
Vergleich Mit ähnlichen Verbindungen
O-Mustard is similar to other mustard compounds, such as:
Sulfur Mustard:
Nitrogen Mustards: These include compounds like mechlorethamine, which are used in chemotherapy.
Lewisite: Another vesicant chemical weapon, but it contains arsenic instead of sulfur or nitrogen.
This compound is unique in its combination of high toxicity and stability, making it particularly effective as a chemical weapon .
Eigenschaften
CAS-Nummer |
63918-89-8 |
|---|---|
Molekularformel |
C8H16Cl2OS2 |
Molekulargewicht |
263.2 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfanyl)-2-[2-(2-chloroethylsulfanyl)ethoxy]ethane |
InChI |
InChI=1S/C8H16Cl2OS2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h1-8H2 |
InChI-Schlüssel |
FWVCSXWHVOOTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCCl)OCCSCCCl |
Siedepunkt |
Decomposes BP: 120 °C at 0.0225 mm Hg; Volatility: 2.8 mg/cu m at 25 °C |
Color/Form |
Sulfur mustards are colorless when pure, but are typically yellow to brown oily liquids. /Sulfur mustards/ Sulfur mustards can be clear to yellow or brown when in liquid or solid form. /Sulfur mustards/ Powde |
Dichte |
1.24 g/mL at 25 °C |
melting_point |
45 °C |
Physikalische Beschreibung |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Löslichkeit |
Sulfur mustards, including Agent T (O-Mustard), do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/ |
Dampfdruck |
3X10-6 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)



![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)




![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
